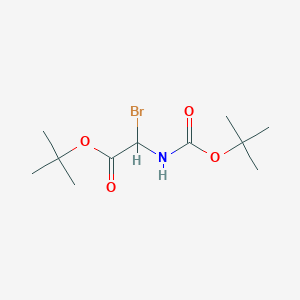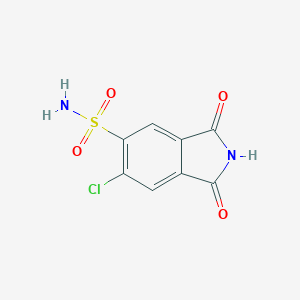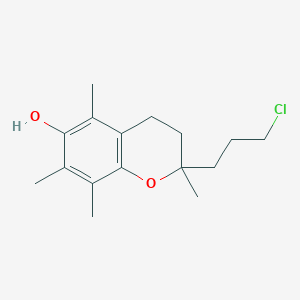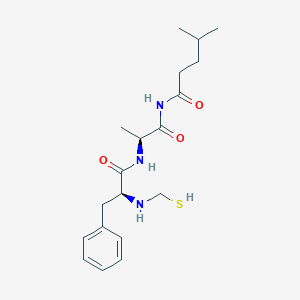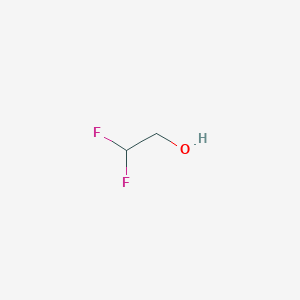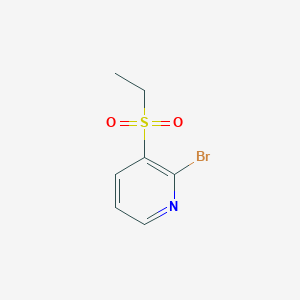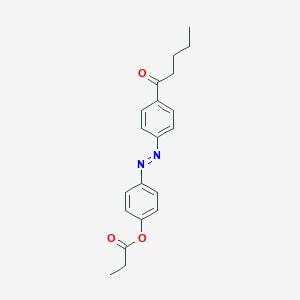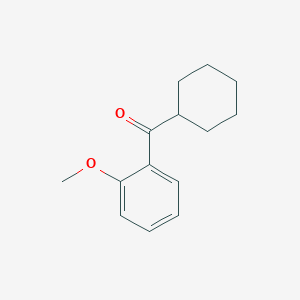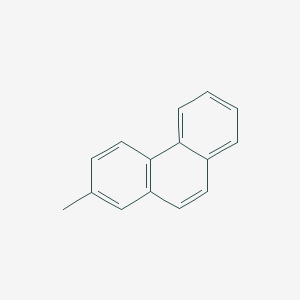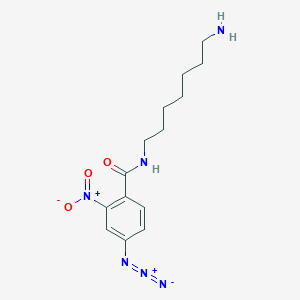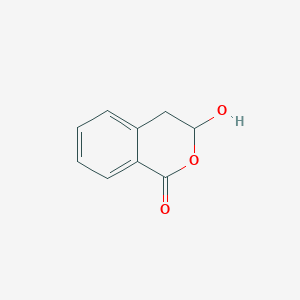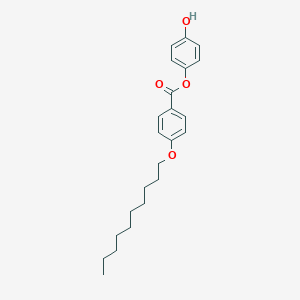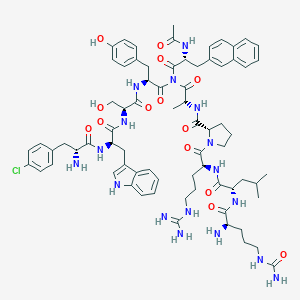
LHRH, N-ac-Nal(1)-4-Cl-phe(2)-trp(3)-cit(6)-alanh2(10)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Luteinizing hormone-releasing hormone (LHRH) is a neuropeptide hormone that plays a crucial role in the regulation of reproductive function. N-ac-Nal(1)-4-Cl-phe(2)-trp(3)-cit(6)-alanh2(10)- (also known as Triptorelin) is a synthetic analog of LHRH that has been widely used in scientific research.
Mécanisme D'action
Triptorelin acts on the hypothalamus to stimulate the release of LH and FSH from the pituitary gland. It does this by binding to LHRH receptors on the surface of the cells in the hypothalamus. This leads to an increase in the production and release of LH and FSH, which in turn stimulates the production of testosterone and estrogen in the testes and ovaries, respectively.
Effets Biochimiques Et Physiologiques
Triptorelin has a number of biochemical and physiological effects on the body. It has been shown to increase testosterone and estrogen levels, as well as LH and FSH levels. It also has an inhibitory effect on the production of gonadotropin-releasing hormone (GnRH), which is the hormone that stimulates the release of LH and FSH. This makes it a useful tool for studying the regulation of reproductive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Triptorelin in lab experiments is that it is a synthetic analog of LHRH, which means that it has a high degree of purity and specificity. This makes it easier to control the dose and ensure that the effects are due to the drug and not other factors. However, one of the limitations of using Triptorelin is that it has a short half-life, which means that it needs to be administered frequently to maintain its effects.
Orientations Futures
There are a number of future directions for research on Triptorelin. One area of interest is the development of new analogs that have a longer half-life and are more potent than Triptorelin. Another area of interest is the use of Triptorelin in combination with other drugs to enhance its effects or reduce its side effects. Finally, there is interest in studying the effects of Triptorelin on other systems in the body, such as the immune system or the nervous system.
Méthodes De Synthèse
Triptorelin is a synthetic analog of LHRH that is synthesized by solid-phase peptide synthesis. The synthesis of Triptorelin involves the coupling of protected amino acids onto a solid support, followed by deprotection and cleavage of the peptide from the solid support. The final product is purified by high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Triptorelin has been widely used in scientific research for its ability to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This makes it a valuable tool for studying the regulation of reproductive function and the effects of hormonal manipulation on the reproductive system. Triptorelin has also been used in cancer research as a treatment for hormone-dependent tumors, such as prostate cancer and breast cancer.
Propriétés
Numéro CAS |
120287-84-5 |
|---|---|
Nom du produit |
LHRH, N-ac-Nal(1)-4-Cl-phe(2)-trp(3)-cit(6)-alanh2(10)- |
Formule moléculaire |
C73H94ClN17O14 |
Poids moléculaire |
1469.1 g/mol |
Nom IUPAC |
(2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C73H94ClN17O14/c1-40(2)32-56(86-62(95)52(75)15-9-30-81-73(79)105)64(97)85-55(17-10-29-80-72(77)78)69(102)90-31-11-18-61(90)67(100)83-41(3)68(101)91(70(103)58(84-42(4)93)36-45-19-24-46-12-5-6-13-47(46)33-45)71(104)59(35-44-22-27-50(94)28-23-44)88-66(99)60(39-92)89-65(98)57(37-48-38-82-54-16-8-7-14-51(48)54)87-63(96)53(76)34-43-20-25-49(74)26-21-43/h5-8,12-14,16,19-28,33,38,40-41,52-53,55-61,82,92,94H,9-11,15,17-18,29-32,34-37,39,75-76H2,1-4H3,(H,83,100)(H,84,93)(H,85,97)(H,86,95)(H,87,96)(H,88,99)(H,89,98)(H4,77,78,80)(H3,79,81,105)/t41-,52-,53-,55+,56+,57-,58-,59+,60+,61+/m1/s1 |
Clé InChI |
CYPOMICIMVMBPV-CRCWCKIHSA-N |
SMILES isomérique |
C[C@H](C(=O)N(C(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)N)C(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)N |
SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N(C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)N)C(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C)NC(=O)C(CCCNC(=O)N)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N(C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)N)C(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C)NC(=O)C(CCCNC(=O)N)N |
Autres numéros CAS |
120287-84-5 |
Synonymes |
GnRH, N-Ac-Nal(1)-4-Cl-Phe(2)-Trp(3)-Cit(6)-AlaNH2(10)- LHRH, N-Ac-Nal(1)-4-Cl-Phe(2)-Trp(3)-Cit(6)-AlaNH2(10)- LHRH, N-acetyl-(2-naphthalenyl)alanyl(1)-4-chlorophenylalanyl(2)-tryptophyl(3)-citrullinyl(6)-alaninamide(10)- N-Ac-1-(2-Nal)-2-(4-Cl-Phe)-3-Trp-6-Cit-10-AlaNH2-LHRH SB 30 SB-30 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




